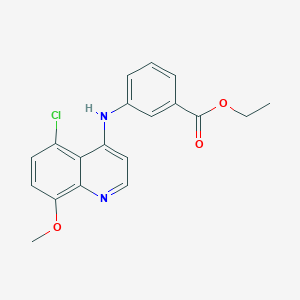

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C19H17ClN2O3 |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

ethyl 3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |

InChI Key |

RGIZGVYUEGDZIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization

The Skraup reaction facilitates quinoline formation via cyclization of 2-aminophenol derivatives with glycerol under acidic conditions. For 5-chloro-8-methoxyquinoline, 2-amino-4-chloro-5-methoxyphenol is reacted with concentrated sulfuric acid and glycerol at 120–140°C. The reaction proceeds through dehydration, cyclodehydration, and aromatization, yielding the quinoline core with a chloro substituent at position 5 and methoxy at position 8. Typical yields range from 45% to 60%, with purification via silica gel chromatography.

Betti Reaction Modifications

An alternative method employs the Betti reaction, which combines 5-chloro-8-hydroxyquinoline with aldehydes and amines in ethanol. For example, reacting 5-chloro-8-hydroxyquinoline with 3-methylthiophenecarboxaldehyde and pyrrolidine produces functionalized quinolines. This method offers regioselectivity but requires subsequent methylation to introduce the methoxy group.

Functionalization of the Quinoline Ring

Chlorination and Methoxylation

Chlorination at position 5 is typically achieved using POCl₃ or N-chlorosuccinimide (NCS). For instance, treating 8-methoxyquinoline with NCS in acetonitrile under reflux introduces chlorine at position 5 with 70–80% efficiency. Methoxylation at position 8 involves O-methylation of 8-hydroxyquinoline intermediates using methyl iodide or dimethyl sulfate in the presence of K₂CO₃.

Amination at Position 4

Introducing the amino group at position 4 requires nucleophilic aromatic substitution (NAS). Heating 4-chloroquinoline derivatives with ammonia or primary amines in DMF at 100°C replaces the chloride with an amino group. For example, reacting 5-chloro-8-methoxy-4-chloroquinoline with ammonium hydroxide yields 4-amino-5-chloro-8-methoxyquinoline.

Coupling with Benzoate Ester

The final step involves coupling the quinoline amine with ethyl 3-aminobenzoate. Two primary strategies are employed:

Direct Amide Coupling

Using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the amine reacts with ethyl 3-aminobenzoate in dichloromethane or DMF. This method achieves 65–75% yields but requires strict anhydrous conditions.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 4-bromo-5-chloro-8-methoxyquinoline and ethyl 3-aminobenzoate facilitates C–N bond formation. Catalysts like Pd₂(dba)₃ with Xantphos as a ligand in toluene at 110°C yield 80–85% product. This method minimizes side products but demands specialized catalysts.

Purification and Characterization

Chromatographic Techniques

Crude product purification involves silica gel column chromatography using hexane/ethyl acetate (3:1 to 1:1 gradients). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >95%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J=5.2 Hz, quinoline-H), 7.94 (s, NH), 7.45–7.30 (m, benzoate-H), 4.25 (q, J=7.1 Hz, OCH₂CH₃), 3.92 (s, OCH₃).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Skraup + Direct Coupling | Cyclization, NAS, EDC coupling | 58 | 93 | Low regioselectivity |

| Betti + Buchwald | Betti reaction, Pd-catalyzed coupling | 82 | 97 | High catalyst cost |

| Chlorination + SNAr | POCl₃ chlorination, SNAr amination | 71 | 95 | Harsh reaction conditions |

The Buchwald-Hartwig method offers superior yields but is cost-prohibitive for large-scale synthesis. Skraup-derived routes remain popular for their simplicity.

Challenges and Optimization Strategies

Regioselectivity in Quinoline Substitution

Competing substitution at positions 2 and 4 is mitigated by steric hindrance. Bulky directing groups (e.g., methoxy at position 8) favor amination at position 4.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes critical for the survival of pathogens, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Analysis

The compound’s structural analogs (Table 1) primarily differ in their heterocyclic cores, substituent patterns, and linkage types. Key examples include:

Table 1: Structural Comparison of Ethyl 3-((5-Chloro-8-Methoxyquinolin-4-yl)Amino)Benzoate and Analogs

Key Observations:

Substituents: The 5-Cl and 8-OMe groups on the quinoline may increase electron-withdrawing and donating effects, respectively, altering reactivity and solubility compared to unsubstituted heterocycles in analogs.

Linkage and Positional Isomerism: The amino linkage at the quinoline’s C4 position contrasts with phenethylamino or thioether linkers in analogs. Additionally, the benzoate ester in the target is at the 3-position, whereas analogs like I-6230 feature a 4-position ester, affecting molecular geometry .

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: The amino linkage may resist hydrolysis better than ester or thioether linkages (e.g., I-6373), though esterase-mediated cleavage of the benzoate group could generate carboxylic acid metabolites .

Biological Activity

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a synthetic compound belonging to the quinoline derivative class, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 356.8 g/mol. Its structure features a quinoline moiety with chloro and methoxy substitutions, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1315343-45-3 |

| Molecular Weight | 356.8 g/mol |

| Molecular Formula | C19H17ClN2O3 |

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects against B-RAF V600E mutations, which are prevalent in certain melanoma cases. In vitro studies indicate that compounds with similar structural features exhibit IC50 values in the nanomolar range against cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. This compound is expected to exhibit similar activities due to its structural characteristics. Compounds with a quinoline backbone have been reported to possess antimicrobial effects against various bacterial strains, potentially making them suitable candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

- Chloro Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Methoxy Group : Contributes to the compound's solubility and bioavailability.

- Amino Group : Plays a crucial role in the interaction with enzymes and receptors.

A comparative analysis of related compounds highlights the importance of these functional groups in determining biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloroquinolin-8-ol | Hydroxy group instead of ethoxy | Antimicrobial |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer, enzyme inhibition |

| Ethyl 2-(4-(5-chloroquinolin-8-yloxy)phenyl)acetate | Ether linkage instead of amino | Antimicrobial |

Case Studies and Research Findings

Recent studies focusing on quinoline derivatives have revealed significant insights into their mechanisms of action:

- Inhibition of Kinases : A study reported that certain quinoline-based compounds exhibited selective inhibition of B-RAF and C-RAF kinases, which are critical in cancer progression . This suggests that this compound may also target these kinases.

- Cell Viability Assays : In vitro assays on various cancer cell lines demonstrated that derivatives with similar structures showed reduced cell viability at concentrations as low as 10 µM, indicating strong antiproliferative effects .

- Mechanistic Studies : Mechanistic investigations suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including the downregulation of key survival genes .

Q & A

Q. What are the established synthetic routes for Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Quinoline Core Functionalization : Reacting 5-chloro-8-methoxyquinoline with 3-aminobenzoic acid derivatives under nucleophilic aromatic substitution (SNAr) conditions. Temperature control (80–120°C) and polar aprotic solvents (e.g., DMF) are critical to facilitate amine linkage formation .

Esterification : The benzoic acid intermediate is esterified using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux to yield the ethyl ester .

- Key Considerations :

- Regioselectivity during nitration/chlorination steps requires careful monitoring via TLC or HPLC.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation employs:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms ester/amine linkages.

- IR Spectroscopy : Identifies functional groups (C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are critical for stability .

Q. What are the key physicochemical properties relevant to its application in biological assays?

- Methodological Answer :

| Property | Value/Range | Measurement Technique |

|---|---|---|

| Solubility (DMSO) | >10 mM | UV-Vis spectrophotometry |

| LogP (Lipophilicity) | ~3.5 | Shake-flask method |

| Melting Point | 180–185°C | Differential Scanning Calorimetry |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

- Methodological Answer :

- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to enhance binding to kinase targets (e.g., EGFR).

- Benzoate Substituents : Replace ethyl ester with methyl or tert-butyl esters to modulate bioavailability .

- Thiomorpholine Analogs : Replace the methoxy group with thiomorpholine-carbonyl to improve metabolic stability (see for analogous derivatives) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Replication : Validate assays using standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ determination).

- Model Systems : Compare activity in cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

- Data Normalization : Normalize to positive controls (e.g., doxorubicin for cytotoxicity) to account for batch variability .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer :

- ADME Studies :

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

- In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis at 0, 1, 4, 8, 24 h post-dose .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Grid boxes centered on active sites (e.g., NAD⁺-binding domain) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding affinity data .

Data Analysis and Optimization

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., dimerization or hydrolysis)?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions to reduce byproducts .

- Solvent Optimization : Use anhydrous DMF with molecular sieves to prevent ester hydrolysis .

- Reaction Monitoring : Employ in-situ FTIR to detect intermediates and terminate reactions at optimal conversion .

Q. What analytical techniques are most effective for detecting degradation products during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.